molecular formula C13H15ClN4O3S B5645188 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)butanamide

Cat. No. B5645188
M. Wt: 342.80 g/mol
InChI Key: DOUGKLDOCONZLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives like the compound often involves complex reactions. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion and is linked into chains of edge-fused rings by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007). Another related compound, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, was synthesized via a specific reaction pathway, demonstrating the complexity and specificity of such syntheses (Salian et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by various intramolecular interactions. For instance, the molecular structure of a similar pyrazole derivative was optimized using density functional theory (DFT), revealing insights into its geometry, vibrational spectra, and potential energy distribution (Sivakumar et al., 2020).

Chemical Reactions and Properties

Pyrazole compounds participate in diverse chemical reactions, leading to various products. The reactivity is often influenced by the presence of functional groups and the molecular structure. For example, chlorocarbonyl isocyanate reacts with aminopyrazoles and active methylene nitriles, leading to novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives (Elgemeie et al., 2001).

Physical Properties Analysis

The physical properties of pyrazole derivatives can be complex and vary based on the specific structure. For instance, the crystal structure and physical properties of related pyrazole compounds have been studied, providing insights into their solid-state behavior and interactions (Goh et al., 2010).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the synthesis of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated the compound's potential reactivity and interaction with various elements (Asegbeloyin et al., 2014).

properties

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-9-12(14)13(18(20)21)16-17(9)6-2-5-11(19)15-8-10-4-3-7-22-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUGKLDOCONZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=CC=CS2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-[(thiophen-2-YL)methyl]butanamide

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